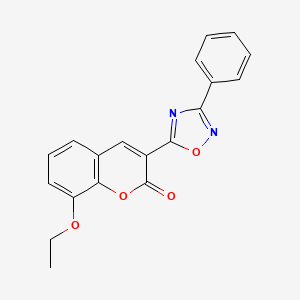
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, commonly referred to as EPC, is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. EPC has been found to have a number of interesting properties, including its ability to act as a dual inhibitor of cyclooxygenase and lipoxygenase enzymes, and its potential to be used as a selective inhibitor of cyclooxygenase-2 (COX-2). In addition, EPC has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
科学研究应用
EPC has been studied for its potential applications in biochemistry and physiology. The compound has been found to act as a dual inhibitor of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of arachidonic acid, a precursor to many inflammatory mediators. Additionally, EPC has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. These properties have made it a promising candidate for use in the treatment of a variety of diseases and disorders, including arthritis, asthma, and cancer.
作用机制
The mechanism of action of EPC is believed to be through the inhibition of cyclooxygenase and lipoxygenase enzymes. By inhibiting these enzymes, EPC is able to reduce the production of arachidonic acid, a precursor to many inflammatory mediators. The inhibition of these enzymes also reduces the production of prostaglandins, which are known to be involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPC have been studied extensively. The compound has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, EPC has been shown to reduce the production of prostaglandins, which are known to be involved in the regulation of inflammation and pain. Furthermore, EPC has been found to be an effective inhibitor of cyclooxygenase-2 (8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one), which is involved in the production of arachidonic acid, a precursor to many inflammatory mediators.
实验室实验的优点和局限性
One of the major advantages of using EPC in laboratory experiments is its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, the synthesis of EPC is relatively simple, and can be accomplished through a series of steps.
However, there are some limitations to using EPC in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of light and heat, which can limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for the use of EPC. For example, the compound could be explored as a potential therapeutic agent for the treatment of a variety of diseases and disorders, including arthritis, asthma, and cancer. Additionally, further studies could be conducted to explore the potential of EPC as an inhibitor of cyclooxygenase-2 (8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one). Additionally, the compound could be investigated for its potential use as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential of EPC as an anti-oxidant and anti-cancer agent.
合成方法
The synthesis of EPC is relatively simple, and can be accomplished through a series of steps. The first step involves the reaction of ethoxybenzene with 3-phenyl-1,2,4-oxadiazol-5-yl chloride in a solvent such as acetone to form the desired EPC. This reaction takes place at a temperature of approximately 80-90 °C and is typically completed within 1-2 hours. The EPC can then be isolated and purified through a process of column chromatography.
属性
IUPAC Name |
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-2-23-15-10-6-9-13-11-14(19(22)24-16(13)15)18-20-17(21-25-18)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOWYFOLOKJUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6510641.png)
![N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6510644.png)
![2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6510646.png)
![ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6510651.png)
![N-(3,4-dichlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6510658.png)
![N-cyclohexyl-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6510663.png)
![ethyl 4-[2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B6510683.png)
![2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6510695.png)
![hexahydro-1H-2??-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B6510699.png)
![2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B6510700.png)
![2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6510709.png)
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6510715.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)
![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)